molecular formula C14H15BrN2O B063657 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine CAS No. 176045-80-0

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine

Cat. No.: B063657
CAS No.: 176045-80-0
M. Wt: 307.19 g/mol
InChI Key: VNMAXLTXXYCFHZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine, or 4-BBMPH, is a synthetic hydrazine derivative that has been used in various scientific research applications. It is a versatile compound that has been used in a wide range of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Anticancer Activities

Research has indicated the potential of derivatives of 1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine in anticancer activities. For instance, derivatives synthesized through the treatment of compound 3 with various aromatic aldehydes demonstrated anticancer activity against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers at a fixed dose of 10 μM (Bekircan et al., 2008).

Anti-Lipase and Anti-Urease Activities

Further research has explored the anti-lipase and anti-urease activities of this compound derivatives. A study involving the synthesis of derivatives from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol showed moderate-to-good lipase inhibitory effects and high inhibitory effect against urease, indicating potential applications in treating conditions involving these enzymes (Bekircan et al., 2014).

Antimicrobial Activity

This compound derivatives have also been noted for their antimicrobial properties. For instance, some hydrazone derivatives showed significant biological activity against various bacterial strains like Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa (Kandile et al., 2009). Another study highlighted the moderate to excellent anti-fungal activity of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and 1-(4-(4-methoxy/bromophenyl) thiazol-2-yl)-2-cyclohexylidene/cyclopentylidene hydrazines against fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti et al., 2010).

Antioxidant Activity

The synthesized derivatives of this compound have shown promising antioxidant activity. For instance, the antioxidant protective potential of newly synthesized N-pyrrolylhydrazide hydrazones was determined in different in vitro cellular-based models, revealing compounds with promising antioxidant activity (Tzankova et al., 2020).

Enzyme Inhibitory Potential

Sequentially transformed new triazoles derived from this compound exhibited excellent cholinesterase inhibitory potential, indicating their potential in therapeutic applications for diseases related to enzyme dysfunction, such as Alzheimer's (Arfan et al., 2018).

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMAXLTXXYCFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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